(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid
Overview
Description
“(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid” is a chemical compound with the molecular formula C12H12N2O4 . It’s a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of a bicyclic acetal . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Chemical Reactions Analysis
The ring-opening polymerization of a similar bicyclic acetal proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Scientific Research Applications
Physicochemical Properties and Environmental Impact
Naphthalene acetic acid, closely related to the compound , plays a significant role in agriculture, particularly in influencing the growth and quality of fruits. It promotes cell division and enlargement, resulting in larger fruits at harvest without compromising yield. However, its toxicity at high concentrations poses risks to plant health, highlighting the delicate balance required in its application (J. Singh, A. Mirza, Sukhdip Singh, 2017).
Degradation Mechanisms
Research on the degradation of polysaccharides, which may include compounds similar to the diaza-cyclopenta[b]naphthalen structure, reveals complex chemical mechanisms involved in breaking down these molecules into simpler products such as glycolaldehyde, acetol, acetic acid, and formic acid. This understanding is crucial for applications in biomass conversion and environmental remediation (G. Ponder, G. N. Richards, 2010; Glenn R. Ponder, Geoffrey N. Richards, 1994).
Environmental Pollution and Remediation
Polychlorinated naphthalenes, which share the naphthalene core with the compound of interest, are pollutants displaying toxic effects similar to dioxins. Their persistence in aquatic environments underscores the need for studies on human exposure and health impacts, pointing towards the importance of monitoring and mitigating environmental contamination (J. Domingo, 2004).
Applications in Biomedicine and Biotechnology
Naphthalimide derivatives, structurally related to the compound , exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Their interactions with biological macromolecules highlight their potential as therapeutic agents and diagnostic tools. The expanding research in this area indicates a growing interest in leveraging such compounds for medicinal applications (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).
Future Directions
Properties
IUPAC Name |
2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-13-8-4-10-11(18-3-2-17-10)5-9(8)14(7)6-12(15)16/h4-5H,2-3,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZRUJFMJRCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CC(=O)O)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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